molecular formula C13H10BrClS B7859277 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene CAS No. 1443304-53-7

1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene

Cat. No.: B7859277
CAS No.: 1443304-53-7
M. Wt: 313.64 g/mol
InChI Key: MTDBNIFSPFLLFM-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Thioethers in Synthetic Chemistry and Materials Science

Halogenated aromatic thioethers, the class to which 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene belongs, are pivotal in both synthetic chemistry and materials science. The carbon-sulfur (C–S) bond is a key feature in a wide array of compounds with important biological, pharmaceutical, and material properties. jmchemsci.com Thioethers, also known as sulfides, are integral components of numerous pharmaceuticals, including agents used in the treatment of cancer, inflammation, and various infections. researchgate.net

The presence of halogen atoms (like bromine and chlorine) on the aromatic rings further enhances the utility of these molecules. Halogens can modify the electronic properties, lipophilicity, and metabolic stability of a molecule, which are critical parameters in drug design. nih.gov Furthermore, the halogen atoms serve as reactive handles for further chemical modifications, particularly in cross-coupling reactions, allowing for the construction of more complex molecular architectures. This makes halogenated aromatic thioethers valuable building blocks and synthetic intermediates in organic synthesis. acsgcipr.orgcornell.edu In materials science, thioether linkages are used to create advanced polymers and metal-organic frameworks (MOFs) with specific electronic, optical, or adsorbent properties.

Structural Classification and Positioning of this compound within Organosulfur Chemistry

Organosulfur chemistry encompasses the study of organic compounds containing sulfur. wikipedia.org These compounds are classified based on the nature of the sulfur-containing functional group. adcmastuana.org this compound falls into one of the most common classes: the sulfides or thioethers, which are characterized by a C–S–C linkage. wikipedia.orgwikipedia.org

Structurally, it can be described more specifically as an unsymmetrical, halogenated benzyl (B1604629) aryl sulfide (B99878). Its key features include:

A Thioether Core: The central sulfur atom is bonded to two different carbon atoms, making it a thioether. wikipedia.org

A Benzyl Group: One of the carbon atoms is part of a methylene (B1212753) bridge (-CH₂-) attached to a 3-bromophenyl ring.

An Aryl Group: The other carbon atom is part of a 4-chlorophenyl ring.

Halogenation: The presence of a bromine atom on one aromatic ring and a chlorine atom on the other places it in the category of dihalogenated aromatic compounds.

The angular C–S–C bond, typically approaching 90-99°, is a defining characteristic of thioethers. wikipedia.org The properties of this compound are a direct result of the interplay between the flexible, nucleophilic sulfur center and the rigid, electronically distinct halogenated aromatic rings.

Current Research Landscape and Gaps Pertaining to the Compound Class

The current research landscape for aromatic thioethers is vibrant and heavily focused on the development of novel and efficient synthetic methodologies. A significant body of work is dedicated to forming the C–S bond through various strategies, including transition-metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and the use of thiol-free sulfur surrogates to avoid the use of malodorous starting materials. acsgcipr.orgnih.govmdpi.com These methods aim to create diverse libraries of thioether derivatives for applications in medicine and materials. cornell.eduresearchgate.net

However, a notable gap exists in the literature regarding the specific compound this compound. While general synthetic routes for similar structures are well-established researchgate.net, there is a lack of published studies focusing on:

The definitive synthesis and purification of this specific molecule.

The experimental determination of its physical and chemical properties.

Detailed spectroscopic characterization.

Exploration of its specific reactivity or potential applications as a precursor in drug discovery or materials science.

The absence of this information in major chemical databases and the scientific literature suggests that this compound is primarily a synthetic intermediate or a building block available from commercial suppliers, rather than a subject of dedicated academic research. This represents an opportunity for future investigation into its unique properties and potential uses.

Table 2: Expected Spectroscopic Features for this compound

Spectroscopic Technique Expected Features
¹H NMR Signals in the aromatic region (approx. 7.0-7.6 ppm) corresponding to the protons on the two distinct benzene (B151609) rings. A singlet in the aliphatic region (approx. 4.0-4.5 ppm) for the two protons of the methylene (-CH₂) group.
¹³C NMR Resonances in the aromatic region (approx. 120-140 ppm) for the carbon atoms of the phenyl rings, including signals for carbons bonded to Br, Cl, and S. A signal in the aliphatic region (approx. 35-45 ppm) for the methylene carbon.
IR Spectroscopy Characteristic C-H stretching vibrations for aromatic and aliphatic groups. C=C stretching bands for the aromatic rings (approx. 1450-1600 cm⁻¹). C-S stretching vibrations. Strong absorptions corresponding to C-Br and C-Cl bonds in the fingerprint region.

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight (329.65 g/mol ), exhibiting a characteristic isotopic pattern due to the presence of both bromine and chlorine atoms. |

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10BrClS/c14-11-3-1-2-10(8-11)9-16-13-6-4-12(15)5-7-13/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTDBNIFSPFLLFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)CSC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10BrClS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901228084
Record name Benzene, 1-bromo-3-[[(4-chlorophenyl)thio]methyl]-
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Molecular Weight

313.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443304-53-7
Record name Benzene, 1-bromo-3-[[(4-chlorophenyl)thio]methyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443304-53-7
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1-bromo-3-[[(4-chlorophenyl)thio]methyl]-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Bromo 3 4 Chlorophenyl Sulfanylmethyl Benzene

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ias.ac.in For 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene, the primary disconnection occurs at the thioether linkage, as this is a common and reliable bond-forming reaction. This leads to two key precursors: a substituted benzyl (B1604629) component and a substituted thiophenol component.

The analysis suggests two main synthetic routes:

Route A: Disconnection of the C-S bond suggests 4-chlorothiophenol (B41493) and 1-bromo-3-(halomethyl)benzene as the immediate precursors. This is a standard nucleophilic substitution pathway.

Route B: An alternative disconnection could involve the bond between the benzene (B151609) ring and the sulfanylmethyl group, which might lead to strategies involving Friedel-Crafts type reactions, though this is generally less common for thioether synthesis.

Further disconnection of the brominated benzene precursor, 1-bromo-3-(halomethyl)benzene, would involve considering how to introduce the bromine and halomethyl groups onto the benzene ring with the desired 1,3- (meta) relationship. This involves careful consideration of the directing effects of the substituents.

Strategies for Constructing the Brominated Benzene Moiety

The synthesis of the brominated benzene portion of the target molecule requires the regioselective introduction of a bromine atom. Several established methods can be employed for this purpose.

Electrophilic Aromatic Bromination Techniques

Electrophilic aromatic substitution is a fundamental method for introducing a bromine atom onto an aromatic ring. libretexts.orgpressbooks.pub The reaction typically involves treating the aromatic substrate with molecular bromine (Br₂) in the presence of a Lewis acid catalyst, such as ferric bromide (FeBr₃). slideserve.comgmu.edu The catalyst polarizes the bromine molecule, generating a potent electrophile (Br⁺) that attacks the electron-rich benzene ring. libretexts.org

For the synthesis of a meta-substituted product, the directing effects of the substituent already on the ring are crucial. Starting with a meta-directing group would favor the desired regiochemistry. For example, if starting with a precursor like methyl benzoate, the ester group would direct bromination to the meta position. Subsequent modification of the ester would be necessary to arrive at the final structure. Conversely, starting with an ortho-, para-directing group like a methyl group (toluene) would lead to a mixture of ortho and para isomers, making the isolation of the desired meta-isomer challenging. gmu.eduresearchgate.net

Reagent/CatalystRole in ReactionTypical Conditions
Bromine (Br₂)Source of electrophilic bromineUsed with a Lewis acid
Ferric Bromide (FeBr₃)Lewis acid catalystAnhydrous, often generated in situ
N-Bromosuccinimide (NBS)Alternative brominating agentOften used with an acid catalyst for aromatic systems

Halogen-Magnesium Exchange Reactions and Subsequent Quenching

Halogen-magnesium exchange is a powerful method for preparing functionalized Grignard reagents from aryl halides. researchgate.netsigmaaldrich.comharvard.edu This reaction is particularly useful when direct insertion of magnesium is difficult or incompatible with other functional groups. clockss.org The process typically involves treating an aryl bromide or iodide with an alkylmagnesium reagent, such as isopropylmagnesium chloride (i-PrMgCl), often in the presence of lithium chloride (LiCl) to enhance reactivity. clockss.orgacs.org

In the context of synthesizing the brominated benzene moiety, one could envision a scenario starting from a dihalo-substituted benzene. For instance, starting with 1,3-dibromobenzene, a selective halogen-magnesium exchange at one of the bromine positions could be performed at low temperatures. The resulting Grignard reagent can then be quenched with an appropriate electrophile to install the sulfanylmethyl precursor group. The remaining bromine atom would already be in the desired position. The selectivity of the exchange can be influenced by the steric and electronic environment of the halogens. harvard.edu

ReagentFunctionKey Features
i-PrMgCl·LiClExchange reagentHigh reactivity and functional group tolerance. clockss.org
DibutylisopropylmagnesateExchange reagentMore reactive, enables bromine-magnesium exchange at low temperatures. acs.org

Diazotization-Mediated Bromine Introduction

The Sandmeyer reaction provides a versatile method for introducing a bromine atom onto an aromatic ring by way of a diazonium salt. sid.irorganic-chemistry.org This process begins with the diazotization of a primary aromatic amine, where the amine is converted into a diazonium salt (Ar-N₂⁺) using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid). organic-chemistry.orgbyjus.com The resulting diazonium salt is then treated with a copper(I) bromide (CuBr) solution, which facilitates the replacement of the diazonium group with a bromine atom, releasing nitrogen gas. researchgate.net

This method is particularly advantageous because it allows for the introduction of bromine at a position that might not be accessible through direct electrophilic bromination due to the directing effects of other substituents. For the target molecule, one could start with 3-amino-1-(chloromethyl)benzene, perform the diazotization, and then introduce the bromine via the Sandmeyer reaction. This strategy precisely controls the regiochemistry.

Formation of the Sulfanylmethyl Linkage

The final key step in the synthesis is the formation of the thioether bond that connects the two aromatic rings.

Nucleophilic Substitution Reactions with Halomethyl Precursors

The most direct and common method for forming the aryl benzyl sulfide (B99878) linkage is through a nucleophilic substitution reaction. rsc.orgresearchgate.net This involves the reaction of a thiol or thiolate with a benzylic halide. organic-chemistry.org For the synthesis of this compound, this would entail the reaction of 4-chlorothiophenol with a 1-bromo-3-(halomethyl)benzene, such as 1-bromo-3-(bromomethyl)benzene or 1-bromo-3-(chloromethyl)benzene.

The reaction proceeds via an SN2 mechanism, where the sulfur nucleophile attacks the electrophilic benzylic carbon, displacing the halide leaving group. The reaction is typically carried out in the presence of a base to deprotonate the thiophenol, forming the more nucleophilic thiolate anion. Common bases include sodium hydroxide, potassium carbonate, or an organic base like triethylamine. The choice of solvent is also important, with polar aprotic solvents like DMF or acetone (B3395972) often being used to facilitate the reaction. organic-chemistry.org This method is generally high-yielding and tolerates a wide range of functional groups on both aromatic rings. researchgate.netrsc.orgacs.org

NucleophileElectrophileBaseSolvent
4-Chlorothiophenol1-Bromo-3-(bromomethyl)benzenePotassium CarbonateAcetone
4-Chlorothiophenol1-Bromo-3-(chloromethyl)benzeneSodium HydroxideDMF

Coupling Reactions Involving Thiolate Anions

A primary and highly effective method for the synthesis of this compound is through the nucleophilic substitution reaction involving a thiolate anion. This approach, analogous to the Williamson ether synthesis, is a cornerstone of C-S bond formation. acsgcipr.org The reaction typically involves the deprotonation of 4-chlorothiophenol to form the potent nucleophile, 4-chlorothiophenolate. This anion then attacks an electrophilic carbon, in this case, the benzylic carbon of a 1-bromo-3-(halomethyl)benzene, such as 1-bromo-3-(bromomethyl)benzene or 1-bromo-3-(chloromethyl)benzene. arkat-usa.orgnih.govnist.gov

The general reaction is as follows:

Step 1: Thiolate Formation: 4-chlorothiophenol is treated with a base (e.g., sodium hydroxide, potassium carbonate) in a suitable solvent to generate the 4-chlorothiophenolate anion.

Step 2: Nucleophilic Attack: The thiolate anion displaces the halide from the benzylic position of 1-bromo-3-(halomethyl)benzene to form the desired thioether. arkat-usa.org

The choice of base and solvent is crucial for reaction efficiency. Common solvents include polar aprotics like DMF or DMSO, which facilitate S(_N)2 reactions. acsgcipr.org Phase-transfer catalysts can also be employed to enhance the reaction rate when dealing with immiscible aqueous and organic phases. arkat-usa.org

Starting Material 1Starting Material 2BaseSolventTypical Conditions
4-chlorothiophenol1-bromo-3-(bromomethyl)benzeneK(_2)CO(_3)AcetoneReflux
4-chlorothiophenol1-bromo-3-(chloromethyl)benzeneNaOHEthanol (B145695)/WaterRoom Temp to Reflux
4-chlorothiophenol1-bromo-3-(bromomethyl)benzeneNaHTHF0 °C to Room Temp

Functionalization of Benzylic Positions to Introduce the Sulfur Moiety

An alternative strategy involves the direct functionalization of a benzylic C-H bond. digitellinc.com This approach is attractive from an atom economy perspective as it avoids the pre-installation of a leaving group on the benzyl moiety. One could envision a pathway starting from 1-bromo-3-methylbenzene. Recent advances in organic synthesis have focused on transition-metal-catalyzed C-H activation for C-S bond formation. researchgate.net

A hypothetical pathway could involve:

Catalyst Activation: A transition metal catalyst (e.g., based on palladium, copper, or iron) activates the benzylic C-H bond of 1-bromo-3-methylbenzene.

Sulfur Source Introduction: A sulfur-donating reagent, which could be 4-chlorothiophenol or a related species, is then coupled to the activated benzylic position.

While conceptually elegant, direct C-H thiolation often faces challenges in selectivity, especially with multiple C-H bonds present. digitellinc.com However, the development of site-selective catalytic systems is an active area of research. digitellinc.com Another approach involves the conversion of benzylic alcohols directly into thioethers. nih.govresearchgate.netrsc.org For instance, (1-bromo-3-phenyl)methanol could be reacted with 4-chlorothiophenol under acidic or metal-catalyzed conditions (e.g., using Cu(OTf)(_2)) to form the target compound via dehydration. rsc.orgnih.gov

Construction of the Chlorophenyl Substituent

Instead of forming the C-S bond with a pre-chlorinated thiol, one could construct the 4-chlorophenyl substituent after the thioether linkage is established. This involves starting with a precursor like 1-bromo-3-(phenylsulfanylmethyl)benzene (B2649267).

Aryl Chlorination Methods

The thioether group is an ortho-, para-directing group in electrophilic aromatic substitution due to the ability of the sulfur atom to stabilize the intermediate carbocation through resonance. Therefore, direct chlorination of 1-bromo-3-(phenylsulfanylmethyl)benzene using standard chlorinating agents (e.g., Cl(_2), NCS, SO(_2)Cl(_2)) would be expected to yield a mixture of products, with the 4-chloro (para) isomer being a major component.

Controlling the regioselectivity to exclusively obtain the para-substituted product can be challenging and may lead to the formation of the ortho-isomer and polychlorinated byproducts. The reaction conditions, including the choice of chlorinating agent, solvent, and temperature, would need to be carefully optimized to maximize the yield of the desired this compound.

Pre-functionalized Building Block Approaches

This is arguably the most common and reliable strategy for synthesizing this specific molecule. It relies on coupling two readily available starting materials that already contain the required structural features. cityu.edu.hk This method is essentially the same as that described in section 2.3.2.

The key building blocks are:

Nucleophile: 4-chlorothiophenol (or its corresponding thiolate).

Electrophile: 1-bromo-3-(halomethyl)benzene (e.g., 1-bromo-3-(bromomethyl)benzene or 1-bromo-3-(chloromethyl)benzene). nih.govnist.gov

This approach offers high predictability and control over the final structure, as the positions of the bromo and chloro substituents are fixed in the starting materials. The reliability of the S(_N)2 reaction between a thiolate and a benzylic halide makes this the preferred route in many synthetic campaigns. arkat-usa.org

Building Block 1 (Nucleophile Source)Building Block 2 (Electrophile)Key Reaction TypeAdvantage
4-chlorothiophenol1-bromo-3-(bromomethyl)benzeneS(_N)2High regioselectivity, reliable
Potassium 4-chlorothiophenolate1-bromo-3-(chloromethyl)benzeneS(_N)2Controlled, predictable outcome

Development of Novel and Green Synthetic Pathways for the Compound

Modern synthetic chemistry emphasizes the development of more sustainable and environmentally friendly processes. acsgcipr.org For the synthesis of this compound, several green chemistry principles can be applied.

Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the rate of S(_N)2 reactions, often leading to shorter reaction times, reduced side product formation, and improved yields compared to conventional heating. rsc.orgrsc.orgresearchgate.netamazonaws.com The coupling of 4-chlorothiophenol with 1-bromo-3-(bromomethyl)benzene could likely be performed efficiently in minutes under microwave conditions, potentially using a greener solvent like ethanol or even under solvent-free conditions. researchgate.netamazonaws.com

Catalyst-Free and Metal-Free Approaches: While many modern C-S bond-forming reactions rely on transition metal catalysts, the classical S(_N)2 reaction between a thiolate and a benzylic halide is inherently a catalyst-free process, which is advantageous. nih.govresearchgate.net Research into electrochemically driven, metal-free C-S cross-coupling reactions also presents a novel avenue. rsc.org Another green approach involves using odorless thiol surrogates, such as thiourea (B124793) or xanthates, to avoid handling volatile and malodorous thiols. arkat-usa.orgresearchgate.net

Greener Solvents: Traditional syntheses of thioethers often employ polar aprotic solvents like DMF and DMSO, which have environmental and health concerns. acsgcipr.org Developing protocols that use more benign solvents such as water, ethanol, or polyethylene (B3416737) glycol (PEG) would represent a significant green advancement. acsgcipr.orgsemanticscholar.org

Green ApproachPotential Application to SynthesisAdvantages
Microwave-Assisted SynthesisS(_N)2 coupling of 4-chlorothiophenolate and 1-bromo-3-(bromomethyl)benzeneReduced reaction time, higher efficiency, lower energy consumption. amazonaws.com
Use of Greener SolventsPerforming the coupling reaction in ethanol, water, or PEGReduced toxicity and environmental impact. acsgcipr.org
Thiol-Free ReagentsUsing thiourea and a benzyl halide to generate the thiolate in situAvoids the use of malodorous and easily oxidized thiols. arkat-usa.orgnih.gov
Metal-Free C-H FunctionalizationDirect coupling of 1-bromo-3-methylbenzene with a sulfur sourceHigh atom economy, reduces metal waste. researchgate.net

Despite a comprehensive search for scientific literature and spectroscopic data, no specific experimental or calculated spectroscopic information (Infrared, Raman, ¹H NMR, ¹³C NMR, or 2D NMR) could be located for the chemical compound "this compound".

The search included queries for its synthesis and characterization, as well as searches in spectroscopic and chemical databases. The information retrieved pertained to structurally related but distinct molecules, such as halogenated benzenes and various diaryl sulfides. This information is not directly applicable for a scientifically accurate and detailed analysis of "this compound" as requested in the detailed outline.

Therefore, it is not possible to generate the requested article with the required level of scientific accuracy and detail for each specified subsection. The creation of such an article would necessitate either direct experimental data or published computational studies for the target molecule, neither of which are available in the public domain based on the conducted searches.

Advanced Spectroscopic Characterization and Structural Elucidation of 1 Bromo 3 4 Chlorophenyl Sulfanylmethyl Benzene

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of a compound's elemental composition. nih.gov Unlike low-resolution mass spectrometry, which provides the nominal mass, HRMS measures the mass-to-charge ratio (m/z) with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of a unique molecular formula from a vast number of possibilities.

For 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene, the theoretical exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ⁷⁹Br, ³⁵Cl, ³²S). The molecular formula is C₁₃H₁₀BrClS. An HRMS analysis, likely using techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield an experimental m/z value that closely matches the calculated exact mass. nih.govresearcher.life The confirmation of the isotopic pattern, resulting from the presence of bromine and chlorine, would further substantiate the molecular formula.

Table 1: Theoretical Isotopic Distribution for [C₁₃H₁₀BrClS]⁺

Isotope Combination Relative Abundance (%)
⁷⁹Br, ³⁵Cl 100.0
⁸¹Br, ³⁵Cl 97.9
⁷⁹Br, ³⁷Cl 32.5
⁸¹Br, ³⁷Cl 31.8

This interactive table illustrates the expected isotopic pattern that would be observed in the mass spectrum, providing a unique fingerprint for the compound.

Single Crystal X-ray Diffraction Analysis for Solid-State Molecular Structure and Crystal Packing

Once the diffraction data is collected and the structure is solved, a detailed geometric analysis can be performed. The analysis would reveal the precise lengths of all covalent bonds, such as the C-Br, C-Cl, C-S, and C-C bonds within the aromatic rings. The bond angles around the sulfur atom and within the benzene (B151609) rings would also be accurately determined. mdpi.com Torsion angles, which describe the conformation of the molecule, are particularly important for understanding the spatial relationship between the two aromatic rings connected by the sulfanylmethyl bridge.

Table 2: Expected Bond Lengths and Angles for Diaryl Thioether Structures

Parameter Expected Value Range
C-S Bond Length 1.75 - 1.85 Å
C-Br Bond Length 1.88 - 1.92 Å
C-Cl Bond Length 1.73 - 1.77 Å
C-S-C Bond Angle 100 - 105°

This interactive table provides typical ranges for key geometric parameters based on crystallographic data of similar diaryl thioether compounds.

The crystal packing of organic molecules is governed by a variety of non-covalent interactions. pressbooks.pub In the case of this compound, the presence of aromatic rings and halogen atoms would likely lead to several types of intermolecular interactions. C–H···π interactions, where a hydrogen atom from one molecule interacts with the electron-rich π-system of an aromatic ring of a neighboring molecule, are expected to be a significant feature in the crystal packing. uitm.edu.myresearchgate.net These interactions play a crucial role in the stabilization of the crystal lattice. nih.gov Other potential interactions include halogen bonding (Br···S, Cl···S, or Br···Cl) and π-π stacking between the aromatic rings. mdpi.com A detailed analysis of the crystal structure would map out these interactions and describe the resulting supramolecular architecture. mdpi.com

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. chemrxiv.org Different polymorphs of a compound can exhibit distinct physical properties. Halogenated organic compounds are known to exhibit polymorphism due to the subtle interplay of various intermolecular forces. nih.govwikipedia.org An investigation into the polymorphism of this compound would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and crystallization rates) and analyzing the resulting crystals by X-ray diffraction to identify any different crystal forms. The crystallinity of the bulk material can also be assessed, which is a measure of the degree of structural order.

Computational Chemistry and Theoretical Investigations of 1 Bromo 3 4 Chlorophenyl Sulfanylmethyl Benzene

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic properties of molecules. nih.gov For a molecule like 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene, DFT calculations, typically using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), would be the first step in a theoretical analysis. nih.govnih.govresearchgate.net

Prediction of Molecular Conformations and Conformational Energy Landscapes

The flexibility of the thioether linkage (-S-CH₂-) allows for multiple rotational isomers (conformers). A computational study would begin by exploring the potential energy surface to identify the most stable three-dimensional arrangement of the atoms. By systematically rotating the bonds connecting the phenyl rings to the central sulfanylmethyl group, researchers could identify various local energy minima. The optimized geometry of the most stable conformer, representing the molecule's ground state structure, would be determined. This analysis is crucial as the molecular conformation dictates many of its physical and chemical properties.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Related Descriptors

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. mdpi.com These orbitals are critical in determining a molecule's reactivity. The HOMO is the region from which an electron is most likely to be donated in a chemical reaction, while the LUMO is the region most likely to accept an electron. guidechem.commdpi.com

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. nih.govmdpi.com A small gap suggests the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. mdpi.com From the HOMO and LUMO energies, several chemical reactivity descriptors can be calculated, providing quantitative insights into the molecule's behavior.

Table 1: Key Global Reactivity Descriptors Derived from HOMO-LUMO Energies

Descriptor Formula Significance
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and stability.
Ionization Potential (I) -EHOMO The energy required to remove an electron.
Electron Affinity (A) -ELUMO The energy released when an electron is added.
Chemical Hardness (η) (I - A) / 2 Measures resistance to change in electron distribution.
Electronegativity (χ) (I + A) / 2 Measures the power to attract electrons.

| Electrophilicity Index (ω) | χ² / (2η) | Quantifies the electrophilic nature of a molecule. |

This table represents theoretical descriptors that would be calculated from predicted HOMO and LUMO energies.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactive Site Prediction

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the surface of a molecule. nih.govnih.gov It is an invaluable tool for predicting where a molecule is likely to undergo electrophilic or nucleophilic attack. The MEP surface is color-coded: red regions indicate negative electrostatic potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive electrostatic potential (electron-deficient areas, susceptible to nucleophilic attack). Green areas represent neutral potential. For this compound, one would expect negative potential around the electronegative chlorine, bromine, and sulfur atoms, highlighting them as potential sites for interaction with electrophiles.

Quantum Chemistry Approaches for Chemical Bonding and Reactivity Studies

Beyond HOMO-LUMO analysis, other quantum chemistry methods can provide deeper insights. Natural Bond Orbital (NBO) analysis, for instance, is used to study charge delocalization, hyperconjugative interactions, and the nature of chemical bonds within the molecule. nih.gov It can quantify the stability arising from electron delocalization from occupied donor orbitals to unoccupied acceptor orbitals. For this specific molecule, NBO analysis could reveal the extent of electronic communication between the two substituted benzene (B151609) rings through the thioether bridge.

Molecular Dynamics Simulations to Explore Dynamic Behavior and Solvent Effects

While quantum mechanics calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations are used to study the behavior of molecules over time. researchgate.netfrontiersin.org An MD simulation of this compound would involve placing the molecule in a simulated box, often with solvent molecules like water or an organic solvent, and calculating the forces between all atoms to model their movement. rsc.org This approach can reveal how the molecule flexes and rotates at different temperatures, how it interacts with solvent molecules, and can help predict properties like diffusion coefficients.

Prediction and Interpretation of Spectroscopic Data (NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are frequently used to predict spectroscopic data, which can then be compared with experimental results to confirm the molecule's structure. scbt.comnih.gov The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). scbt.com Additionally, DFT calculations can predict the vibrational frequencies that correspond to peaks in Infrared (IR) and Raman spectra. chemicalbook.com These theoretical spectra serve as a powerful complement to experimental characterization.

Table 2: Hypothetical Spectroscopic Data Prediction

Spectroscopic Data Computational Method Information Gained
¹H and ¹³C NMR DFT/GIAO Prediction of chemical shifts for each unique proton and carbon atom.

| IR & Raman Frequencies | DFT Frequency Calculation | Prediction of vibrational modes (stretching, bending) for functional groups. |

This table illustrates the types of spectroscopic data that would be computationally predicted for structural verification.

Chemical Reactivity and Mechanistic Studies of 1 Bromo 3 4 Chlorophenyl Sulfanylmethyl Benzene

Reactions Involving the Bromine Atom on the Benzene (B151609) Ring

The bromine atom attached to one of the benzene rings is the more reactive halogen site in the molecule. This increased reactivity is a general trend for aryl halides, where the C-Br bond is weaker and more readily participates in reactions like nucleophilic substitution and metal-catalyzed cross-couplings compared to the C-Cl bond.

Nucleophilic aromatic substitution (SNAr) is a reaction pathway where a nucleophile displaces a leaving group, such as a halide, on an aromatic ring. The generally accepted mechanism involves a two-step addition-elimination process. libretexts.orglibretexts.org First, the nucleophile attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org In the second step, the leaving group is expelled, restoring the aromaticity of the ring. libretexts.org

However, simple aryl halides like chlorobenzene and bromobenzene are generally unreactive towards nucleophiles under standard conditions. libretexts.orglibretexts.org The SNAr mechanism is typically efficient only when the aromatic ring is "activated" by the presence of strong electron-withdrawing groups (such as -NO2) at the ortho and/or para positions relative to the leaving group. libretexts.orglibretexts.org These groups are necessary to stabilize the negative charge of the intermediate Meisenheimer complex through resonance. libretexts.org

In the case of 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene, the bromo-substituted ring lacks strong electron-withdrawing groups. Therefore, it is not expected to undergo SNAr reactions under mild or moderate conditions. Forcing conditions, such as very high temperatures and pressures in the presence of strong nucleophiles (e.g., the Dow process for phenol synthesis), would be required, but such conditions often lack selectivity and may lead to decomposition or reaction at other sites. libretexts.org

The most significant and synthetically useful reactions involving the bromine atom of this compound are palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org The C-Br bond serves as an excellent electrophilic partner in these transformations.

Suzuki-Miyaura Coupling: This reaction couples an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov It is widely used due to its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability and low toxicity of the boron reagents. nobelprize.orgnih.gov Reacting this compound with a suitable boronic acid (R-B(OH)₂) would selectively replace the bromine atom, yielding a biaryl product while leaving the C-Cl bond intact. mdpi.com

Heck Reaction: The Heck reaction involves the coupling of an aryl or vinyl halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgbeilstein-journals.org This reaction is a powerful tool for C-C bond formation, specifically for the vinylation of aryl halides. beilstein-journals.org The reaction of this compound with an alkene (e.g., styrene or an acrylate) would lead to the formation of a new carbon-carbon bond at the position of the bromine atom. organic-chemistry.orgthieme-connect.de

Sonogashira Coupling: This reaction forms a C-C bond between an aryl halide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst in the presence of a base, such as an amine. wikipedia.orgorganic-chemistry.orgnih.gov It is a highly reliable method for the synthesis of aryl-alkynes. researchgate.net The coupling of this compound with a terminal alkyne would selectively yield the corresponding alkynylated derivative. wikipedia.orgorganic-chemistry.org

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions for this compound
ReactionCoupling PartnerTypical Catalyst/BaseExpected Product Structure
Suzuki-MiyauraAryl/Alkyl Boronic Acid (R-B(OH)₂)Pd(PPh₃)₄ / Na₂CO₃Suzuki Product Structure
HeckAlkene (e.g., CH₂=CHR)Pd(OAc)₂ / PPh₃ / Et₃NHeck Product Structure
SonogashiraTerminal Alkyne (H-C≡C-R)Pd(PPh₃)₂Cl₂ / CuI / Et₃NSonogashira Product Structure

Where "Ar" represents the 3-[(4-chlorophenyl)sulfanylmethyl]phenyl moiety.

Palladium-catalyzed cross-coupling reactions proceed via a catalytic cycle that involves three main steps: oxidative addition, transmetalation, and reductive elimination. nih.govmdpi.com

Oxidative Addition : This is the initial and often rate-determining step of the catalytic cycle. uwindsor.ca A low-valent palladium(0) complex reacts with the aryl halide (Ar-X). The palladium atom inserts itself into the carbon-halogen bond, leading to the formation of a square planar palladium(II) complex (Ar-Pd(II)-X). csbsju.educhemrxiv.org In the case of this compound, the Pd(0) catalyst selectively reacts with the more labile C-Br bond. uwindsor.ca This step is crucial as it activates the otherwise unreactive aryl halide. illinois.edu

Transmetalation : In this step, the organic group from the organometallic coupling partner (e.g., the R group from R-B(OH)₂ in a Suzuki reaction) is transferred to the palladium(II) complex, displacing the halide. This forms a diorganopalladium(II) intermediate (Ar-Pd(II)-R). nih.govcsbsju.edu

Reductive Elimination : This is the final step, where the two organic groups (Ar and R) on the palladium(II) center are coupled together, forming the new C-C bond and the desired product (Ar-R). csbsju.edu Simultaneously, the palladium is reduced from Pd(II) back to its catalytically active Pd(0) state, allowing it to re-enter the catalytic cycle. mdpi.com

This cycle highlights how a small amount of palladium catalyst can facilitate the formation of a large amount of product. The efficiency of the oxidative addition step is key, and it works best with aryl iodides and bromides. csbsju.edu

Reactions of the Chlorophenyl Moiety

The chlorophenyl portion of the molecule contains the second reactive site, the aryl chloride. The reactivity of this C-Cl bond is substantially lower than that of the C-Br bond.

Aryl chlorides are generally the least reactive among the aryl halides in palladium-catalyzed cross-coupling reactions. The order of reactivity is typically Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. wikipedia.org This is due to the greater strength of the C-Cl bond compared to the C-Br bond, which makes the oxidative addition step more difficult and energetically demanding. nih.gov

Consequently, reactions at the aryl chloride position require more forcing conditions. These often include:

Higher reaction temperatures.

The use of more electron-rich and sterically bulky phosphine or N-heterocyclic carbene (NHC) ligands on the palladium catalyst. These ligands enhance the electron density on the palladium center, facilitating its insertion into the strong C-Cl bond. nih.gov

Stronger bases and different solvent systems.

Under the typical conditions used for cross-coupling at the C-Br bond, the C-Cl bond in this compound would remain largely unreacted.

The significant difference in reactivity between the C-Br and C-Cl bonds allows for the selective, stepwise functionalization of this compound. One can first perform a palladium-catalyzed cross-coupling reaction under mild conditions to modify the bromo-substituted ring. The resulting product, which still contains the chloro-substituted ring, can then be subjected to a second, different cross-coupling reaction under more vigorous conditions to modify the chlorinated ring.

This stepwise approach provides a powerful strategy for synthesizing complex, unsymmetrical diaryl molecules from a single starting material. For instance, a Suzuki reaction could be performed first at the bromide site, followed by a Sonogashira reaction at the chloride site using a more active catalytic system. This chemoselectivity is a highly valuable feature in multi-step organic synthesis.

Table 2: Relative Reactivity and Conditions for Halogen Functionalization
Halogen SiteBond TypeRelative Reactivity in Pd CouplingTypical Reaction Conditions
Bromo-substituted RingC-BrHighMild (e.g., room temp. to 80°C), standard Pd catalysts (e.g., Pd(PPh₃)₄)
Chloro-substituted RingC-ClLowForcing (e.g., >100°C), specialized ligands (e.g., bulky phosphines, NHCs)

Transformations of the Sulfanylmethyl Bridge

The thioether linkage is a key reactive center in the molecule, susceptible to oxidation, cleavage, and coordination with metal ions.

The sulfur atom in the thioether bridge of this compound can be readily oxidized to form the corresponding sulfoxide and, subsequently, the sulfone. The selective conversion of sulfides to sulfoxides without over-oxidation to the sulfone requires careful control of reaction conditions, including time, temperature, and the stoichiometry of the oxidizing agent. researchgate.net

The initial oxidation step converts the sulfide (B99878) to a chiral sulfoxide, 1-Bromo-3-[(4-chlorophenyl)sulfinylmethyl]benzene. Further oxidation yields the achiral sulfone, 1-Bromo-3-[(4-chlorophenyl)sulfonylmethyl]benzene. A variety of oxidizing agents can accomplish these transformations. Hydrogen peroxide (H₂O₂) is a common and environmentally benign oxidant, often used in the presence of catalysts. organic-chemistry.orgdntb.gov.ua Other reagents include peroxyacids like meta-chloroperoxybenzoic acid (m-CPBA), and halogen-based oxidants. masterorganicchemistry.com The choice of catalyst can influence selectivity; for instance, tantalum carbide has been shown to catalyze the oxidation of sulfides to sulfoxides, while niobium carbide promotes the formation of sulfones. organic-chemistry.org

Table 1: Common Oxidizing Systems for Thioether Oxidation
Oxidizing Agent/SystemPrimary ProductSecondary ProductReference
H₂O₂ / TaC₂SulfoxideSulfone organic-chemistry.org
H₂O₂ / NbCSulfone- organic-chemistry.org
m-CPBA (1 equiv.)SulfoxideSulfone masterorganicchemistry.com
m-CPBA (>2 equiv.)Sulfone- masterorganicchemistry.com
Urea-Hydrogen Peroxide / Phthalic AnhydrideSulfone- organic-chemistry.org

The carbon-sulfur bonds in the sulfanylmethyl bridge, particularly the benzylic C-S bond, can be cleaved under specific conditions. Thioethers can undergo reactions promoted by Lewis acids or transition metals. nih.gov For instance, copper-catalyzed reactions have been developed for C-S bond formation via C-O bond cleavage in benzyl (B1604629) alcohols, and similar catalytic systems could potentially mediate the reverse reaction, C-S bond cleavage. nih.gov

Reductive cleavage can be achieved using reducing agents, which would break the molecule into 3-bromotoluene and 4-chlorothiophenol (B41493) fragments. Rearrangement reactions, such as the Sommelet–Hauser rearrangement, are typically associated with benzylic quaternary ammonium salts, but analogous rearrangements involving sulfonium ylides derived from the thioether are mechanistically plausible under basic conditions.

The sulfur atom in this compound possesses lone pairs of electrons, allowing it to act as a soft Lewis base or ligand in coordination complexes with transition metals. Thioethers are known to coordinate with soft metal ions such as palladium(II), platinum(II), silver(I), and mercury(II). The interaction involves the donation of a sulfur lone pair to a vacant metal orbital. The resulting coordination complexes can have applications in catalysis and materials science. The specific geometry and stability of these complexes would depend on the metal ion, its other ligands, and the reaction conditions.

Table 2: Potential Coordination Complexes with Metal Ions
Metal IonTypical GeometryPotential Complex Formula (L = Ligand)
Pd(II)Square Planar[PdCl₂(L)₂]
Pt(II)Square Planar[PtCl₂(L)₂]
Ag(I)Linear[Ag(L)₂]⁺
Hg(II)Linear / Tetrahedral[HgCl₂(L)₂]

Electrophilic Aromatic Substitution on Both Aromatic Rings

Both aromatic rings of this compound are susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class for aromatic compounds. libretexts.orgmasterorganicchemistry.com The reaction proceeds via a two-step mechanism involving the formation of a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orgmsu.edu The rate-determining step is the initial attack of the electrophile on the electron-rich aromatic ring. msu.edu The regiochemical outcome of the substitution is governed by the directing effects of the substituents already present on each ring.

On the 1-bromo-3-(sulfanylmethyl)benzene ring , there are two substituents to consider:

Bromo group (-Br): This is a deactivating but ortho, para-directing group due to a balance of its electron-withdrawing inductive effect and electron-donating resonance effect.

Sulfanylmethyl group (-CH₂SAr): This group is generally considered to be weakly activating and ortho, para-directing.

The combined effect of a meta-positioned deactivator (-Br) and activator (-CH₂SAr) will direct incoming electrophiles primarily to the positions ortho and para to the activating sulfanylmethyl group (positions 2, 4, and 6), with steric hindrance potentially disfavoring the position between the two existing groups (position 2).

On the 4-chlorophenyl ring , the substituents are:

Chloro group (-Cl): Similar to the bromo group, this is a deactivating but ortho, para-directing substituent.

Thioether linkage (-S-): The sulfur atom can donate electron density to the ring via resonance, making it an activating, ortho, para-directing group.

The chloro group is at the para position relative to the thioether linkage. The powerful ortho, para-directing nature of the sulfur atom will direct incoming electrophiles to the positions ortho to it (positions 3 and 5).

Table 3: Predicted Major Products of Electrophilic Aromatic Substitution
ReactionReagentsSubstitution SitePredicted Major Product
NitrationHNO₃, H₂SO₄4-chlorophenyl ring1-Bromo-3-[(2-nitro-4-chlorophenyl)sulfanylmethyl]benzene
BrominationBr₂, FeBr₃1-bromo-3-(...) ring1,4-Dibromo-2-[(4-chlorophenyl)sulfanylmethyl]benzene
Friedel-Crafts AcylationCH₃COCl, AlCl₃4-chlorophenyl ring1-{2-Chloro-5-[(3-bromobenzyl)sulfanyl]phenyl}ethanone

Comprehensive Mechanistic Investigations using Kinetic and Spectroscopic Probes

Detailed mechanistic understanding of the reactions involving this compound can be achieved by employing kinetic studies and various spectroscopic techniques.

Kinetic probes can be used to determine reaction rates, activation energies, and the rate-determining step of a reaction. For the electrophilic aromatic substitution reactions, kinetic studies could confirm that the initial attack of the electrophile to form the arenium ion is the slow step, as is typical for this mechanism. libretexts.org By comparing the reaction rates of the parent compound with derivatives, one can quantify the activating and deactivating effects of the substituents.

Spectroscopic probes are essential for identifying reactants, intermediates, and products, thereby elucidating the reaction pathway.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The oxidation of the thioether to a sulfoxide and then a sulfone would cause a significant downfield shift of the protons and carbon of the adjacent methylene (B1212753) (-CH₂-) group due to the increased electron-withdrawing nature of the oxidized sulfur. In EAS reactions, the appearance of new signals and changes in the splitting patterns in the aromatic region would confirm the position of the new substituent.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring the oxidation of the thioether. The formation of the sulfoxide would introduce a strong S=O stretching band around 1050 cm⁻¹. Further oxidation to the sulfone would result in two strong stretching bands, typically around 1300 cm⁻¹ (asymmetric) and 1150 cm⁻¹ (symmetric).

Mass Spectrometry (MS): MS provides information about the molecular weight of the products, confirming that a substitution or oxidation reaction has occurred. Fragmentation patterns can also offer structural clues.

Table 4: Application of Analytical Probes for Mechanistic Studies
TechniqueInformation GainedApplication Example
Kinetic StudiesReaction rates, rate laws, activation parametersComparing rates of nitration on the two different rings.
¹H NMRProton environment, regiochemistry of substitutionObserving downfield shift of CH₂ protons upon sulfur oxidation.
¹³C NMRCarbon skeleton, confirmation of substitution patternsIdentifying the carbon atom where a new substituent has attached.
IR SpectroscopyPresence/absence of functional groupsDetecting the appearance of S=O and SO₂ bands.
Mass SpectrometryMolecular weight, molecular formula, fragmentationConfirming the mass of the brominated or nitrated product.

Table of Compounds

Table 5: List of Chemical Compounds Mentioned
Compound NameMolecular Formula
This compoundC₁₃H₁₀BrClS
1-Bromo-3-[(4-chlorophenyl)sulfinylmethyl]benzeneC₁₃H₁₀BrClOS
1-Bromo-3-[(4-chlorophenyl)sulfonylmethyl]benzeneC₁₃H₁₀BrClO₂S
3-BromotolueneC₇H₇Br
4-ChlorothiophenolC₆H₅ClS
1-Bromo-3-[(2-nitro-4-chlorophenyl)sulfanylmethyl]benzeneC₁₃H₉BrClNO₂S
1,4-Dibromo-2-[(4-chlorophenyl)sulfanylmethyl]benzeneC₁₃H₉Br₂ClS
1-{2-Chloro-5-[(3-bromobenzyl)sulfanyl]phenyl}ethanoneC₁₅H₁₂BrClOS
meta-chloroperoxybenzoic acid (m-CPBA)C₇H₅ClO₃
Hydrogen peroxideH₂O₂

Applications in Organic Synthesis and Chemical Probe Development

Utilization as a Versatile Intermediate and Building Block in Multi-Step Synthesis

There is no specific information available in the surveyed scientific literature regarding the utilization of 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene as a versatile intermediate or building block in multi-step synthesis.

Exploration as a Precursor for Advanced Materials and Functional Molecules

No research has been found detailing the exploration of this compound as a precursor for the development of advanced materials or other functional molecules.

Development as Chemical Probes for Investigating Fundamental Reaction Mechanisms

The development and application of this compound as a chemical probe for the investigation of fundamental reaction mechanisms have not been reported in the available scientific literature.

Future Research Directions and Unexplored Avenues

Investigation of Supramolecular Interactions and Self-Assembly Capabilities

The presence of halogen atoms (bromine and chlorine) and a sulfur atom in 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene suggests a strong potential for engaging in a variety of non-covalent interactions, which are fundamental to the design of novel supramolecular assemblies.

Future research should focus on a systematic investigation of the supramolecular interactions inherent to this molecule. The bromine and chlorine atoms are capable of participating in halogen bonding, a highly directional and specific interaction that can be exploited for the rational design of extended solid-state structures. Similarly, the sulfur atom of the thioether linkage can act as a hydrogen bond acceptor or participate in other chalcogen-based interactions. The aromatic rings can engage in π-π stacking and C-H···π interactions, further directing the self-assembly process.

A particularly interesting avenue of research would be the exploration of Br···S interactions, which have been shown to play a primary role in constructing ordered supramolecular nanostructures. rsc.org The interplay between these various non-covalent forces could lead to the formation of complex and functional supramolecular architectures, such as liquid crystals, gels, or crystalline co-crystals with unique photophysical or electronic properties.

Initial studies could involve single-crystal X-ray diffraction analysis of the compound and its derivatives to elucidate the dominant intermolecular interactions in the solid state. Further investigations using techniques such as scanning tunneling microscopy (STM) at liquid-solid interfaces could provide insights into its two-dimensional self-assembly behavior on surfaces. rsc.org The insights gained from these studies would be invaluable for the bottom-up design of novel functional materials based on this versatile molecular building block. The self-assembly of aromatic rod-like molecules in aqueous solutions, driven by hydrophobic and π-π interactions, provides a strategic approach for creating well-defined nanostructures. rsc.org

Integration into Catalytic Systems or as Ligands for Metal Complexes

The thioether moiety in this compound makes it an attractive candidate for use as a ligand in coordination chemistry and catalysis. Thioether ligands are known to coordinate to a wide variety of transition metals, and the resulting metal complexes have shown catalytic activity in a range of organic transformations. wikipedia.orgacs.org

Future research should explore the coordination chemistry of this compound with various transition metals, such as palladium, platinum, gold, rhodium, and iridium. wikipedia.org The electronic properties of the ligand can be readily tuned by modifying the substituents on the aromatic rings, which in turn would influence the catalytic activity of the corresponding metal complexes. The presence of the bromo and chloro substituents offers handles for further functionalization, allowing for the synthesis of a library of related ligands with tailored steric and electronic properties.

The resulting metal complexes could be screened for catalytic activity in a variety of reactions, including cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), C-H activation, and oxidation/reduction processes. acs.orgmdpi.comresearchgate.net The hemilabile nature of the sulfur atom in thioether ligands can be particularly advantageous in catalysis, as it can reversibly coordinate to the metal center, opening up coordination sites for substrate binding and activation. mdpi.comresearchgate.net Furthermore, the chiral potential of unsymmetrical thioether complexes could be explored for applications in asymmetric catalysis. wikipedia.org The development of polydentate ligands is a central theme in modern synthetic chemistry with applications in coordination, supramolecular, organometallic, and bioinorganic chemistry, as well as in the development of catalysts. nih.gov

Potential Metal Complex Synthesis Target Catalytic Application Characterization Techniques
Pd(II), Pt(II)Cross-coupling reactionsNMR, X-ray crystallography, Mass spectrometry
Rh(I), Ir(I)C-H activation, hydrosilylationIR spectroscopy, Elemental analysis
Au(I), Au(III)Pi-acid catalysisUV-Vis spectroscopy, Cyclic voltammetry
Cu(I), Cu(II)Oxidation reactions, ATRPEPR spectroscopy, Magnetic susceptibility

Application in Photochemical Reactions and Photoinduced Electron Transfer Processes

The photophysical and photochemical properties of this compound remain largely unexplored. The presence of heavy atoms (bromine) and a thioether linkage suggests that this compound may exhibit interesting photochemical behavior, including the potential for photoinduced electron transfer (PET) and the generation of reactive radical intermediates.

Future research in this area should focus on a detailed investigation of the photophysical properties of the compound, including its absorption and emission spectra, fluorescence quantum yields, and excited-state lifetimes. Time-resolved spectroscopic techniques could be employed to study the dynamics of the excited states and to identify any transient species that may be formed upon photoexcitation.

The potential for this molecule to participate in photoinduced electron transfer processes should be systematically investigated. rsc.org Aryl sulfides are known to undergo one-electron oxidation, and the resulting radical cations can participate in a variety of chemical transformations. rsc.orgbeilstein-journals.orgnih.gov The photochemical behavior of this compound could be explored in the presence of various electron donors and acceptors to probe its ability to act as a photosensitizer or a photocatalyst. nih.goviciq.orgacs.orgsigmaaldrich.comacs.org Recent studies have shown that thioethers can be synthesized via photochemical organocatalytic methods, highlighting the growing interest in the photochemistry of sulfur-containing compounds. nih.goviciq.orgacs.orgsigmaaldrich.comacs.org The development of metal-free, photo-induced methods for C-S bond formation further underscores the potential in this area. nih.gov

Computational Design and Predictive Modeling for Novel Reactivities

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules, and for guiding the design of new experiments. In the case of this compound, computational modeling could be used to gain a deeper understanding of its electronic structure, conformational preferences, and potential reaction pathways.

Future computational studies could employ density functional theory (DFT) and other quantum chemical methods to investigate various aspects of the molecule's chemistry. For example, calculations could be used to predict the strength and directionality of the non-covalent interactions that govern its self-assembly behavior. rsc.org This information could be used to design new derivatives with enhanced self-assembly properties.

Computational modeling could also be used to explore the potential of this compound as a ligand in catalysis. By calculating the binding energies of the ligand to different metal centers and modeling the reaction pathways for various catalytic cycles, it may be possible to identify promising candidates for experimental investigation. Furthermore, computational studies could be used to predict the photophysical properties of the molecule and to elucidate the mechanisms of any observed photochemical reactions. The reaction models for thiol and thioether groups during oxidation processes can provide valuable insights. researchgate.net

Computational Method Property to be Investigated Expected Outcome
Density Functional Theory (DFT)Ground state geometry, electronic structurePrediction of molecular properties, reaction energetics
Time-Dependent DFT (TD-DFT)Excited state properties, UV-Vis spectraUnderstanding of photochemical behavior
Molecular Dynamics (MD)Self-assembly in solution, conformational dynamicsInsights into supramolecular structure formation
Quantum Theory of Atoms in Molecules (QTAIM)Analysis of non-covalent interactionsCharacterization of halogen and chalcogen bonds

In situ Spectroscopic Studies for Real-Time Mechanistic Insights

To gain a comprehensive understanding of the chemical processes involving this compound, it is crucial to move beyond the analysis of starting materials and final products and to directly observe the reactive intermediates and transition states that are formed during a reaction. In situ spectroscopic techniques provide a powerful means of achieving this goal, allowing for the real-time monitoring of reaction kinetics and mechanisms. mt.com

Future research should focus on the application of in situ spectroscopic techniques to study the reactivity of this compound in various chemical transformations. uni-rostock.de For example, in situ NMR, IR, and Raman spectroscopy could be used to monitor the formation of metal complexes and to track the progress of catalytic reactions in real-time. mt.comyoutube.comacs.org These techniques can provide valuable information about the structure and concentration of catalytic intermediates, which can help to elucidate the reaction mechanism and to optimize the reaction conditions.

In the context of photochemistry, time-resolved absorption and emission spectroscopy could be used to study the dynamics of the excited states and to detect the formation of transient species such as radical ions and triplets. rsc.org By combining these experimental techniques with computational modeling, it should be possible to develop a detailed and quantitative understanding of the photochemical and photophysical properties of this promising molecule. The use of in situ spectroscopy can provide critical information to enhance the understanding and optimization of chemical reactions. mt.comoxinst.com

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 1-Bromo-3-[(4-chlorophenyl)sulfanylmethyl]benzene, and how are reaction conditions optimized?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or coupling reactions. For example, sulfanylmethyl groups can be introduced by reacting a bromobenzene derivative with a thiol-containing intermediate (e.g., 4-chlorothiophenol) under basic conditions. Optimization involves:

  • Temperature control : Reactions are often conducted at 0°C to room temperature to minimize side reactions (e.g., describes a similar synthesis at 0°C with NaH as a base).
  • Solvent selection : Polar aprotic solvents like THF or DMF enhance reactivity.
  • Purification : Column chromatography (silica gel) or recrystallization is used to isolate the product, with yields improved by iterative solvent systems (e.g., ethyl acetate/hexane gradients) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key data should be reported?

  • Methodological Answer :

  • 1H/13C NMR : Critical for confirming the structure. Key signals include:
  • Aromatic protons (δ 7.2–7.4 ppm for bromo and chloro substituents).
  • Sulfanylmethyl (–SCH2–) protons (δ 3.5–3.8 ppm as a triplet).
  • GC-MS/HPLC-MS : Validates molecular weight (e.g., m/z ≈ 327 for C13H9BrClS).
  • Elemental Analysis : Confirms purity (>95% by HPLC or GC).
    Example: A related compound in reported 1H NMR (400 MHz) and GC-MS data to verify structure .

Advanced Research Questions

Q. How can researchers investigate the reactivity of this compound with nucleophiles, and what mechanistic insights can be gained?

  • Methodological Answer :

  • Experimental Design :

Substitution Reactions : React with amines (e.g., piperidine) or alkoxides in DMF at elevated temperatures (50–80°C). Monitor progress via TLC.

Kinetic Studies : Vary nucleophile concentration and track reaction rates using UV-Vis or NMR spectroscopy.

  • Insights : The bromine atom’s leaving-group ability and steric effects of the sulfanylmethyl group influence reactivity. highlights similar compounds undergoing nucleophilic aromatic substitution, useful for drug design .

Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?

  • Methodological Answer :

  • Comparative Structural Analysis : Compare substituent effects using analogs (e.g., replacing Br with Cl or varying the sulfanylmethyl chain). includes a structural comparison table for related compounds.
  • Replicate Assay Conditions : Standardize protocols (e.g., MIC testing in Mueller-Hinton broth for antimicrobial studies).
  • Target Validation : Use molecular docking to assess binding to biological targets (e.g., bacterial enzymes). A study in used S-alkylation derivatives to explore bioactivity .

Q. How can derivatization pathways (e.g., sulfonamide formation) expand the compound’s utility in drug discovery?

  • Methodological Answer :

  • Sulfonylation : React with sulfonyl chlorides (e.g., 4-toluenesulfonyl chloride) in dichloromethane with pyridine as a base.
  • Biological Screening : Test derivatives against cancer cell lines (e.g., MTT assay) or bacterial strains. notes sulfonamide derivatives as enzyme inhibitors, suggesting therapeutic potential .

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